N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Overview
Description
N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that features a combination of functional groups, including a pyridine ring, an oxadiazole ring, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene sulfonamide core, followed by the introduction of the oxadiazole and pyridine rings through cyclization and coupling reactions. Common reagents used in these steps include sulfonyl chlorides, hydrazines, and pyridine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, oxadiazoles, and thiophene derivatives. Examples include:
Sulfonamides: Compounds like sulfamethoxazole and sulfasalazine, which are used as antibiotics.
Oxadiazoles: Compounds such as 1,2,4-oxadiazole derivatives, which have applications in medicinal chemistry and materials science.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science
Uniqueness
N-methyl-N-(4-methylphenyl)-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and developing novel applications .
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-13-5-7-15(8-6-13)23(2)28(24,25)16-9-11-27-17(16)19-21-18(22-26-19)14-4-3-10-20-12-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSUUAYOGAJBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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